molecular formula C12H15BrO3 B2604534 (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid CAS No. 17693-39-9

(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid

Cat. No. B2604534
CAS RN: 17693-39-9
M. Wt: 287.153
InChI Key: PWFMMLDUJLXQOU-UHFFFAOYSA-N
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Description

“(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid” is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 287.15 .


Synthesis Analysis

The synthesis of this compound involves the reaction with sodium chlorate, hydrogen bromide, and acetic acid . Another method involves the dissolution of thymol in acetic acid, followed by the slow addition of Br2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the benzene ring, which also contains isopropyl and methyl groups .


Chemical Reactions Analysis

This compound can undergo various reactions due to the presence of the acetic acid group . It can react with strongly acidic hydrogen halides like HCl, HBr, and HI .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid and its derivatives have been synthesized and evaluated for various biological activities. For instance, Dahiya, Pathak, and Bhatt (2006) synthesized a series of new 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides by coupling this compound with amino acid methyl esters/dipeptides. These compounds exhibited potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus and antifungal agents against Candida albicans (Dahiya, Pathak, & Bhatt, 2006).

Antimicrobial Profile of Newer Derivatives

Further studies by Fuloria, Fuloria, and Gupta (2014) on newer Schiff bases and Thiazolidinone derivatives derived from the compound showed significant antimicrobial properties. Their synthesis process involved esterification and subsequent reactions leading to compounds that were characterized and evaluated for antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents from this compound (Fuloria, Fuloria, & Gupta, 2014).

Antioxidant Activity from Marine Sources

Interestingly, research on natural sources like the red alga Rhodomela confervoides has led to the isolation of bromophenol derivatives related to (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid. These compounds were studied for their antioxidant activities. Li, Li, Gloer, and Wang (2011) identified 19 naturally occurring bromophenols, with several showing potent free radical scavenging activities. This suggests that derivatives of (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid from natural sources like marine algae can serve as excellent antioxidants (Li, Li, Gloer, & Wang, 2011).

Applications in Environmental and Food Analysis

Moreover, Omidi, Behbahani, Samadi, Sedighi, and Shahtaheri (2014) developed a selective sample preparation technique using Molecularly Imprinted Polymer (MIP) nanoparticles for the trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid, a compound similar in structure to (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid, in biological and environmental samples. This showcases the potential applications of (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid derivatives in analytical chemistry for environmental monitoring and food safety (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).

Safety And Hazards

This compound should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-7(2)9-5-10(13)8(3)4-11(9)16-6-12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFMMLDUJLXQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid

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